molecular formula C8H12ClF2N3O B8191017 C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride

Cat. No.: B8191017
M. Wt: 239.65 g/mol
InChI Key: LIVIZNWUCIMVOF-UHFFFAOYSA-N
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Description

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C8H12ClF2N3O It is characterized by the presence of a pyrimidine ring substituted with a difluoropropoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Difluoropropoxy Group: The difluoropropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the difluoropropoxy moiety.

    Attachment of the Methylamine Group: The methylamine group is attached to the pyrimidine ring through reductive amination or other suitable amination reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring or the difluoropropoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • C-[4-(2,2-Difluoro-ethoxy)-pyrimidin-5-yl]-methylamine hydrochloride
  • C-[4-(2,2-Difluoro-butoxy)-pyrimidin-5-yl]-methylamine hydrochloride
  • C-[4-(2,2-Difluoro-methoxy)-pyrimidin-5-yl]-methylamine hydrochloride

Uniqueness

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride is unique due to the specific positioning of the difluoropropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O.ClH/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7;/h3,5H,2,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVIZNWUCIMVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC=NC=C1CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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